6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
Description
Properties
CAS No. |
916824-60-7 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-(2-bromopyridin-4-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-11-9-10(6-7-13-11)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
InChI Key |
FXMNCJXFBRNLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=CCCCCO)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol and Its Structural Analogs
Retrosynthetic Analysis of the 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol Framework
Retrosynthetic analysis is a technique for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.comstudysmarter.co.uk This process involves hypothetical bond cleavages, known as disconnections, and functional group interconversions (FGIs). lkouniv.ac.innumberanalytics.com
Disconnection Strategies Targeting the Pyridyl-Alkyl Chain Linkage
The most logical disconnection point in the target molecule is the C-C bond linking the pyridine (B92270) ring at the C4-position to the hexenyl side chain. This strategy simplifies the molecule into two key fragments: a 2-bromo-4-substituted pyridine synthon and a 6-carbon alkenyl synthon.
This disconnection points toward a convergent synthesis strategy, where the two main fragments are prepared separately and then joined in a final step. The most powerful and widely used reactions for forming such aryl-alkyl C-C bonds are transition-metal-catalyzed cross-coupling reactions. Several well-established methods are applicable here:
Suzuki Coupling: This involves the reaction of a pyridine-4-boronic acid or ester with a vinyl halide. Alternatively, a 2-bromo-4-halopyridine can be coupled with a vinylboronic acid derivative of the side chain.
Stille Coupling: This reaction would couple a 2-bromo-4-halopyridine with an organostannane reagent, such as a vinylstannane derived from the hexenol side chain.
Negishi Coupling: This involves the reaction of a 2-bromo-4-halopyridine with an organozinc reagent derived from the side chain.
Sonogashira Coupling: While typically used for forming C-C triple bonds, a Sonogashira coupling between a 2-bromo-4-halopyridine and hex-5-yn-1-ol, followed by selective reduction of the resulting alkyne to an alkene, presents a viable two-step approach.
The choice of coupling reaction often depends on the stability of the precursors, functional group tolerance, and the availability of catalysts. The Suzuki coupling is frequently preferred due to the relative stability and low toxicity of boronic acid reagents.
Approaches for the Hex-5-en-1-ol Side Chain Construction
The hex-5-en-1-ol side chain is a readily accessible building block. chemsynthesis.com Several synthetic routes can be envisioned for its preparation or for the synthesis of its derivatives needed for cross-coupling reactions.
One common method involves starting from 6-bromo-1-hexene. guidechem.comgoogle.com This precursor can be converted to 5-hexenyl acetate (B1210297) through reaction with potassium acetate, followed by hydrolysis with a base like sodium hydroxide (B78521) to yield the desired 5-hexen-1-ol (B1630360). guidechem.com Another approach starts from hex-5-yn-1-ol, which is commercially available and can be used in Sonogashira couplings or reduced to 5-hexen-1-ol. jaydevchemicals.com
The table below outlines common synthetic precursors for the hex-5-en-1-ol side chain and their corresponding coupling reactions.
| Precursor for Side Chain | Corresponding Pyridine Precursor | Coupling Reaction |
| 5-Hexenylboronic acid pinacol (B44631) ester | 2-Bromo-4-iodopyridine (B27774) | Suzuki Coupling |
| 5-Hexenyltributylstannane | 2-Bromo-4-iodopyridine | Stille Coupling |
| 5-Hexenylzinc chloride | 2-Bromo-4-iodopyridine | Negishi Coupling |
| Hex-5-yn-1-ol | 2-Bromo-4-iodopyridine | Sonogashira Coupling |
Precursor Synthesis and Functional Group Interconversions Towards the 2-Bromopyridine (B144113) Moiety
Direct Halogenation Strategies for Pyridine Ring Systems
Direct bromination of pyridine is notoriously difficult, requiring harsh conditions such as high temperatures, which can lead to low yields and mixtures of products. youtube.comresearchgate.net The pyridine ring is deactivated towards electrophilic attack, and when it does occur, substitution typically favors the 3-position. researchgate.net
A more effective strategy involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic substitution. Bromination of pyridine-N-oxide followed by deoxygenation can provide a route to brominated pyridines. researchgate.net Another approach uses reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can brominate pyridine derivatives under specific conditions. google.com
| Method | Reagents | Typical Conditions | Outcome |
| Direct Bromination | Br₂, Oleum | >300°C | Low yield, mixture of isomers, primarily 3-bromopyridine. researchgate.net |
| N-Oxide Route | 1. m-CPBA or H₂O₂/AcOH2. POBr₃ or PBr₅ | 1. Oxidation2. Bromination/Deoxygenation | Yields 2-bromo and 4-bromopyridine. researchgate.net |
| DBDMH | DBDMH | 80-125°C, neat or in solvent | Can provide brominated pyridines, ratio depends on substrate. google.com |
Aminopyridine Precursors via Diazotization-Bromination Routes
The Sandmeyer reaction is a classical and highly reliable method for introducing a bromine atom onto an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction proceeds via the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.gov
For the synthesis of the 2-bromopyridine moiety, the starting material would be 2-aminopyridine (B139424) or a suitably substituted derivative. The amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures to form the diazonium salt. Subsequent addition of CuBr introduces the bromine at the 2-position with the loss of nitrogen gas. nih.govorganic-chemistry.org This method is valued for its high yields and functional group tolerance. organic-chemistry.org
Multi-component Cycloaddition Reactions for Pyridine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyridine from simple, acyclic precursors in a single step. bohrium.comtaylorfrancis.comacsgcipr.org Several named reactions are particularly relevant for synthesizing substituted pyridines.
Hantzsch Pyridine Synthesis: This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comfiveable.me The initial product is a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine. acs.orgorganic-chemistry.org By carefully choosing the starting components, one can construct highly functionalized pyridine rings.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgquimicaorganica.org It is a powerful tool for creating polysubstituted pyridines. wikipedia.orgresearchgate.net
Guareschi-Thorpe Pyridine Synthesis: This reaction condenses a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia to form substituted 2-hydroxypyridines (or 2-pyridones). rsc.orgdrugfuture.comacs.orgrsc.orgwikipedia.org The resulting hydroxyl group can then be converted to a bromine atom via standard methods.
These MCRs provide access to a wide diversity of pyridine structures that might be difficult to obtain through substitution chemistry on a pre-formed ring. nih.govrsc.org
| Reaction Name | Key Reactants | Resulting Scaffold |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Symmetrically substituted dihydropyridines/pyridines. wikipedia.orgchemtube3d.com |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | Polysubstituted pyridines. wikipedia.org |
| Guareschi-Thorpe Synthesis | Cyanoacetic ester, 1,3-Dicarbonyl compound, Ammonia | Substituted 2-hydroxypyridines. drugfuture.comrsc.org |
Stereoselective and Regioselective Approaches to the Hex-5-en-1-ol Side Chain Introduction
The construction of the hex-5-en-1-ol side chain with defined stereochemistry and regiochemistry is a critical aspect of the total synthesis. This section explores modern techniques to achieve this, focusing on the formation of the carbon-carbon double bond and the introduction of the hydroxyl group.
Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds due to its functional group tolerance and catalytic nature. mdpi.commasterorganicchemistry.com Cross-metathesis (CM) is particularly relevant for constructing the hex-5-en-1-ol side chain. akshatrathi.comorganic-chemistry.orgacs.orgnih.gov This strategy involves the reaction of two different olefins to form a new, unsymmetrical alkene.
In the context of synthesizing the target molecule's side chain, a potential strategy would involve the cross-metathesis of a simple, commercially available homoallylic alcohol with a vinyl partner. For instance, the reaction of 4-penten-1-ol (B13828) with a suitable vinylating agent using a ruthenium-based catalyst (e.g., Grubbs' catalysts) could form the desired hex-5-en-1-ol skeleton. The efficiency of such reactions can be high, and they often proceed under mild conditions. acs.org Research has shown that olefins with nearby alcohol groups can be excellent substrates for cross-metathesis, sometimes exhibiting enhanced reaction efficiency. acs.org
A general representation of a cross-metathesis approach to a substituted hexenol side chain is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Homoallylic Alcohol | Vinylating Agent | Ruthenium Catalyst | Substituted Hex-5-en-1-ol |
This methodology offers a direct and modular route to the desired alkene functionality, allowing for variations in the substitution pattern by changing the metathesis partners. akshatrathi.comorganic-chemistry.org
Introducing the alcohol group in a stereocontrolled manner is crucial for synthesizing enantiomerically pure analogs. Asymmetric addition of organometallic reagents to aldehydes is a cornerstone of modern organic synthesis for creating chiral secondary alcohols. nih.govorganic-chemistry.org
For the hex-5-en-1-ol side chain, a key disconnection would be the asymmetric addition of a vinyl organometallic reagent to an appropriate aldehyde. For example, the asymmetric vinylation of a protected 4-bromobutanal (B1274127) derivative could yield a chiral secondary alcohol, which can then be further elaborated. Various catalytic systems have been developed for this purpose, often employing chiral ligands to induce enantioselectivity. organic-chemistry.org
Another approach involves the asymmetric addition of an alkenylzinc reagent to an aldehyde, catalyzed by a chiral amino alcohol or thiol. organic-chemistry.org These methods can provide high enantiomeric excess (>95% ee) and good chemical yields. organic-chemistry.org The use of vinylaluminum reagents in the presence of a chiral BINOL-derived titanium catalyst also affords tertiary allylic alcohols with excellent enantioselectivity. organic-chemistry.org
| Reaction Type | Substrates | Catalyst/Reagent | Key Feature |
| Asymmetric Vinylation | Aldehyde, Vinylating Agent | Chiral Ligand/Metal Complex | Enantioselective formation of allylic alcohols. organic-chemistry.org |
| Asymmetric Alkynylation | Aldehyde, Terminal Alkyne | Chiral Catalyst | Forms chiral propargylic alcohols, which can be reduced to allylic alcohols. rsc.org |
| Reductive Coupling | Alkyne, Aldehyde | Nickel or Cobalt Catalyst | Highly enantioselective, provides complete E/Z selectivity for the alkene. organic-chemistry.org |
These methods provide powerful tools for the enantioselective synthesis of the alcohol moiety within the hex-5-en-1-ol side chain, a critical step for producing specific stereoisomers of the final compound. nih.gov
Catalytic Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The union of the pyridine core with the aliphatic side chain is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These reactions are highly versatile and allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are indispensable for forming the key C-C bond between the 2-bromopyridine ring and the hex-5-en-1-ol side chain. fiveable.melibretexts.org The reactivity of the C-Br bond in 2-bromopyridine makes it an excellent substrate for these transformations. libretexts.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. libretexts.orglibretexts.org To synthesize the target molecule, 2-bromopyridine could be coupled with a hex-5-en-1-ol-derived boronic acid or boronic ester. researchgate.netnih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling a highly attractive method. organic-chemistry.org
Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.org In this case, 2-bromopyridine could be reacted directly with 5-hexen-1-ol. wikipedia.org This reaction forms the C-C bond and establishes the double bond geometry, often with high trans selectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org A pyridyl zinc halide could be coupled with a bromo-hexenol derivative, or conversely, 2-bromopyridine could be coupled with a hexenol-derived organozinc reagent. organic-chemistry.orgorgsyn.orgresearchgate.net Negishi coupling is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. wikipedia.orgorgsyn.org
| Coupling Reaction | Key Reactants | Catalyst System | Product |
| Suzuki-Miyaura | 2-Bromopyridine, Hexenylboronic acid/ester | Pd(0) catalyst, Base | 6-(2-Pyridin-4-yl)hex-5-en-1-ol derivative |
| Heck | 2-Bromopyridine, 5-Hexen-1-ol | Pd catalyst, Base | 6-(2-Pyridin-4-yl)hex-5-en-1-ol derivative |
| Negishi | 2-Bromopyridine, Hexenylzinc reagent | Pd(0) or Ni catalyst | 6-(2-Pyridin-4-yl)hex-5-en-1-ol derivative |
While the primary connection in the target molecule is a C-C bond, the synthesis of structural analogs often involves the formation of C-N bonds. Copper-catalyzed cross-coupling reactions are particularly effective for this purpose, providing an alternative to palladium-based methods for creating N-aryl or N-heteroaryl linkages. rsc.orgresearchgate.netnih.gov
Copper-catalyzed amination reactions can be used to couple amines with halopyridines. rsc.org For example, a 2,5-dihalopyridine can undergo selective amination at the C-5 position. rsc.org This methodology could be applied to synthesize analogs where the hexenol side chain is linked to the pyridine ring via a nitrogen atom. These reactions are often cost-effective and can proceed under mild conditions. rsc.org
Furthermore, copper catalysis can be employed in the synthesis of substituted pyridines themselves through cascade reactions involving C-N bond formation. proquest.comemory.edu
| Reaction Type | Substrates | Catalyst System | Bond Formed |
| Ullmann Condensation | Halopyridine, Amine/Alcohol | Copper Catalyst, Base | C-N or C-O |
| Buchwald-Hartwig Amination (Pd-catalyzed) | Aryl Halide, Amine | Palladium Catalyst, Ligand, Base | C-N libretexts.orgnih.gov |
The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Negishi reactions share a common mechanistic framework. fiveable.melibretexts.orgacs.orgnobelprize.orgyoutube.com The cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromopyridine), inserting into the carbon-halogen bond to form a Pd(II) intermediate. fiveable.melibretexts.orgnobelprize.org This is often the rate-determining step.
Transmetalation (for Suzuki and Negishi): The organic group from the organometallic reagent (organoboron or organozinc) is transferred to the palladium center, displacing the halide. fiveable.melibretexts.orgnobelprize.org In the Heck reaction, this step is replaced by the migratory insertion of the alkene into the Pd-C bond. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.melibretexts.orgacs.org
The choice of ligands on the palladium catalyst is crucial, as they influence the stability, activity, and selectivity of the catalyst. acs.org Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. acs.org
Protecting Group Strategies and Sequential Functionalization in Complex Syntheses
In the multistep synthesis of intricate molecules like 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, protecting groups are indispensable tools for masking reactive functional groups to ensure chemoselectivity during subsequent transformations. wikipedia.org The target molecule possesses two key functional groups requiring consideration for protection: the primary alcohol and the potentially reactive pyridine nitrogen.
The hydroxyl group must often be protected to prevent unwanted side reactions during C-C bond formation or other modifications. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are a common choice due to their ease of installation and selective removal under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgrsc.org
Table 1: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality Example |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | TBAF; Acetic Acid | Stable to basic conditions used to remove Fmoc group. wikipedia.orgjocpr.com |
| Benzyl Ether | Bn | Benzyl Bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic/basic conditions used to cleave silyl ethers or esters. |
Sequential functionalization is a strategy that constructs the target molecule in a stepwise manner, allowing for the precise installation of different functionalities. researchgate.net For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, a plausible sequence could involve the synthesis of a protected hexenol fragment followed by its coupling to the 2-bromopyridine core. Late-stage functionalization represents another powerful approach, where a core structure is modified in the final steps of a synthesis to create a library of analogs. nih.govberkeley.eduacs.org For instance, the bromine atom on the pyridine ring could be substituted via various cross-coupling reactions after the main carbon skeleton has been assembled. This approach is highly efficient for exploring structure-activity relationships (SAR). nih.gov
A synthetic strategy might also involve functionalizing the pyridine ring itself through C-H activation, a modern technique that avoids pre-functionalized starting materials. nih.gov However, controlling regioselectivity can be challenging, with the C2 position often being the most reactive due to the directing effect of the nitrogen atom. nih.gov
Optimization of Reaction Conditions and Process Intensification Techniques
The formation of the carbon-carbon bond between the pyridine ring and the hexenyl side chain is a critical step in the synthesis of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are standard methods for this transformation. The optimization of reaction conditions is paramount to achieving high yields and purity. researchgate.netnih.gov
For a Suzuki-Miyaura coupling, key parameters include the choice of palladium catalyst, ligand, base, and solvent. researchgate.netchemistryviews.org Machine learning and high-throughput screening are increasingly being used to rapidly identify the most effective conditions from a vast array of possibilities, accelerating process development. nih.govchemistryviews.orgrsc.org
Table 2: Typical Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Examples | Role in Reaction |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester and neutralizes the acid produced. researchgate.net |
| Solvent | Toluene, Dioxane, THF, EtOH/H₂O | Affects solubility of reagents and catalyst, and can influence reaction rate and pathway. acs.org |
| Temperature | 25-110 °C | Influences reaction kinetics; higher temperatures can increase rate but may lead to side products. researchgate.netacs.org |
Process intensification (PI) aims to make chemical processes more efficient, safer, and sustainable by redesigning equipment and techniques. numberanalytics.compharmafeatures.com Instead of traditional large-scale batch reactors, continuous flow reactors or microreactors are employed. pharmasalmanac.comsphinxsai.com These systems offer superior heat and mass transfer, allowing for better control over reaction parameters, which often leads to higher yields, improved safety when handling hazardous reagents, and reduced waste. pharmafeatures.compharmasalmanac.com For the synthesis of a pharmaceutical intermediate like 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, converting key steps to a continuous flow process could significantly reduce production costs and environmental impact. pharmasalmanac.com
Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Investigations
Isotopic labeling is a powerful technique used to track the fate of molecules in biological systems (e.g., in pharmacokinetic studies) or to elucidate reaction mechanisms. wikipedia.orgnih.gov The synthesis of deuterated or other isotopically labeled analogs of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can provide invaluable insights.
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly incorporated. Methods for deuteration include using deuterated starting materials or performing hydrogen-deuterium exchange reactions on the final compound or an intermediate. nih.govgoogle.com For pyridine-containing molecules, metal-catalyzed H-D exchange using D₂O as the deuterium source is a common strategy. nih.govgoogle.com
Nitrogen-15 (¹⁵N) can be incorporated into the pyridine ring to study reactions involving this heterocycle. Recent methods have been developed for nitrogen isotope exchange on pyridines, including strategies based on Zincke activation, which allow for late-stage labeling of complex molecules using a primary isotopic source like [¹⁵N]ammonia. chemrxiv.orgchemrxiv.org
Table 3: Potential Isotopologues of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol and Rationale for Synthesis
| Labeled Position | Isotope | Potential Synthetic Method | Rationale for Labeling |
|---|---|---|---|
| Pyridine Ring (C-H) | Deuterium (D) | Metal-catalyzed H/D exchange with D₂O on a pyridine intermediate. nih.gov | To study metabolic stability, as C-D bonds are stronger than C-H bonds, potentially blocking sites of oxidative metabolism. |
| Vinylic Position (C-H) | Deuterium (D) | Use of deuterated vinyl boronic ester in a Suzuki coupling. | To investigate the mechanism of subsequent addition reactions to the double bond. |
| Pyridine Nitrogen | Nitrogen-15 (¹⁵N) | Zincke activation followed by reaction with [¹⁵N]NH₃. chemrxiv.org | To track the pyridine moiety in biological systems or to study reactions involving the nitrogen atom. |
The synthesis of these labeled analogs requires careful planning and execution but yields crucial data that is often unattainable through other means.
Chemical Reactivity and Functional Group Transformations of 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol
Reactions Involving the Bromine Moiety at the Pyridine (B92270) Ring
The 2-bromopyridine (B144113) unit is a cornerstone for synthetic transformations, primarily due to the reactivity of the carbon-bromine bond. The electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, influencing the course of substitution reactions. imperial.ac.uk
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA_r) is a key reaction for 2-halopyridines. wikipedia.org In these reactions, a nucleophile displaces the bromide ion. The pyridine nitrogen atom effectively stabilizes the negative charge in the reaction intermediate (a Meisenheimer complex), facilitating the substitution, particularly at the C2 and C4 positions. wikipedia.orgwikipedia.orgnih.gov For 2-bromopyridine derivatives, this reaction pathway allows for the introduction of a wide range of functionalities.
Common nucleophiles include alkoxides, thiolates, and amines. wikipedia.org For instance, reactions with oxygen nucleophiles like phenoxides or nitrogen nucleophiles such as amines or amides proceed to yield the corresponding 2-substituted pyridine derivatives. acs.org The reaction of 2-bromopyridine with sodium amide to form 2-aminopyridine (B139424) is a classic example known as the Chichibabin reaction. wikipedia.orgwikipedia.org While direct reaction on the specific subject compound is not widely documented, analogous transformations are well-established.
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Bromopyridine Analogues
| Nucleophile | Reagent(s) | Product Type | Reference(s) |
| Amine | Sodium Amide (NaNH₂) | 2-Aminopyridine | wikipedia.org, wikipedia.org |
| Thiol | Thiophenol (PhSH) | 2-Phenylthiopyridine | |
| Alcohol | Benzyl Alcohol (BnOH) | 2-Benzyloxypyridine | |
| Amide | N-Methylformamide, CuI, K₃PO₄ | 2-(N-methylformamido)pyridine | researchgate.net |
Further Cross-Coupling and Derivatization at the Bromine Site
The bromine atom on the pyridine ring serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the oxidative addition of the C-Br bond to a low-valent metal catalyst, commonly palladium, followed by transmetalation and reductive elimination. wikipedia.org
Suzuki Coupling: This reaction pairs the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This is a highly versatile method for creating C-C bonds.
Goldberg and Ullmann-type Reactions: These copper-catalyzed reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. The Goldberg reaction, for example, can couple 2-bromopyridine with amides. researchgate.netnih.gov The Ullmann condensation can be used to form diaryl ethers.
Other Couplings: Reactions like the Negishi (using an organozinc reagent), Stille (using an organotin reagent), and Sonogashira (using a terminal alkyne) couplings are also applicable to 2-bromopyridines, expanding the range of possible derivatizations. acs.orgresearchgate.net
Table 2: Examples of Cross-Coupling Reactions with 2-Bromopyridine
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, PPh₃, Base | Aryl-substituted pyridine | |
| Goldberg Reaction | Secondary Amide | CuI, 1,10-phenanthroline | N-Aryl Amide | researchgate.net |
| Ullmann-type C-N Coupling | Carbazole | CuCl, 1-methyl-imidazole | N-Heteroarylcarbazole | nih.gov |
| Negishi Coupling | Organozinc reagent | Palladium Catalyst | Alkyl/Aryl-substituted pyridine | acs.org |
Transformations of the Hex-5-en-1-ol Unit
The hex-5-en-1-ol side chain offers two distinct sites for chemical modification: the terminal alkene and the primary alcohol.
Functionalization of the Alkene Moiety (e.g., Hydroboration-Oxidation, Epoxidation)
The terminal double bond is susceptible to a variety of addition reactions.
Hydroboration-Oxidation: This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.com Treatment of the terminal alkene with a borane (B79455) reagent (e.g., borane-THF complex, 9-BBN), followed by oxidation with hydrogen peroxide and base, would convert the hex-5-en-1-ol moiety into a 1,6-diol. masterorganicchemistry.comnih.gov The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) is particularly effective for selectively reacting with terminal alkenes over internal ones. nih.govresearchgate.net This selectivity would be advantageous in a molecule containing other potentially reactive sites.
Epoxidation: The alkene can be converted into an epoxide, a versatile three-membered ring ether, using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems. libretexts.org Epoxidation with hydrogen peroxide can be catalyzed by various agents, including methyltrioxorhenium (MTO), often in the presence of a pyridine-based ligand like 3-cyanopyridine (B1664610) to enhance efficiency. organic-chemistry.orgrsc.org The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to install new functional groups.
Table 3: Potential Functionalization of the Alkene in 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
| Reaction | Reagent(s) | Expected Product Functional Group | Reference(s) |
| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | 1,6-Diol | masterorganicchemistry.com, nih.gov |
| Epoxidation | m-CPBA or H₂O₂/Catalyst | Epoxide | libretexts.org, organic-chemistry.org |
Derivatization of the Primary Alcohol Functionality (e.g., Oxidation, Esterification, Etherification)
The primary alcohol group can undergo a range of common transformations.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. libretexts.org The choice of oxidant determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used to stop the oxidation at the aldehyde stage. libretexts.orggacariyalur.ac.in Stronger oxidants, such as chromic acid (Jones reagent), will typically yield the carboxylic acid. Selective oxidation in the presence of other sensitive groups, like the pyridine ring, can be achieved using reagents like manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic alcohols. acs.org
Esterification: Esters can be readily formed by reacting the alcohol with a carboxylic acid (Fischer esterification, typically acid-catalyzed), or more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. orgosolver.comgoogle.comorganic-chemistry.org Pyridine not only neutralizes the acidic byproduct (e.g., HCl) but can also act as a nucleophilic catalyst. stackexchange.com
Etherification: The formation of an ether from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. acs.org Direct reductive etherification, coupling the alcohol with an aldehyde or ketone in the presence of a reducing agent, is another modern and efficient method. nih.govnih.govrsc.org
Table 4: Potential Derivatization of the Primary Alcohol
| Reaction | Reagent(s) | Product Functional Group | Reference(s) |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Aldehyde | libretexts.org, gacariyalur.ac.in |
| Oxidation to Carboxylic Acid | Chromic Acid (Jones Reagent) | Carboxylic Acid | gacariyalur.ac.in |
| Esterification | Acyl Chloride, Pyridine | Ester | orgosolver.com, stackexchange.com |
| Etherification (Williamson) | 1. NaH 2. Alkyl Halide (R-X) | Ether | acs.org |
| Reductive Etherification | Aldehyde (R'CHO), Reductant | Ether | nih.gov, rsc.org |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and does not participate in the aromatic π-system. imperial.ac.uknumberanalytics.com This makes the nitrogen atom basic and nucleophilic, allowing it to react with electrophiles without disrupting the ring's aromaticity. wikipedia.org
Protonation and Salt Formation: As a weak base (pKa of the conjugate acid is ~5.25), the pyridine nitrogen readily reacts with acids to form pyridinium salts. wikipedia.orgnumberanalytics.com
Alkylation and Acylation: The nitrogen is susceptible to attack by alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl halides) to form N-alkyl or N-acyl pyridinium salts. wikipedia.orgquimicaorganica.org This quaternization of the nitrogen atom creates a positive charge on the ring, which significantly increases the ring's susceptibility to nucleophilic attack. wikipedia.org While C-alkylation of pyridines is possible, it often requires specific catalytic systems, whereas N-alkylation is generally more straightforward. acs.orgchemistryviews.org
N-Oxide Formation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents such as peracids (e.g., m-CPBA). wikipedia.orgchempanda.com The formation of the N-oxide alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. wikipedia.org
Table 5: Reactions at the Pyridine Nitrogen
| Reaction | Reagent(s) | Product Type | Reference(s) |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt | wikipedia.org, quimicaorganica.org |
| Acylation | Acyl Halide (e.g., CH₃COCl) | N-Acylpyridinium Salt | quimicaorganica.org |
| N-Oxidation | Peroxyacid (e.g., m-CPBA) | Pyridine N-Oxide | wikipedia.org, chempanda.com |
Coordination Chemistry with Metal Centers
The pyridine nitrogen atom in 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis basic site capable of coordinating to a wide variety of metal centers. This coordination ability is fundamental to the role of pyridine derivatives as ligands in catalysis and materials science. nih.govacs.orgnih.gov The formation of such coordination complexes can significantly alter the electronic properties and reactivity of the pyridine ring itself.
The introduction of a pyridine moiety into macrocyclic structures, creating pyridinophanes, has been shown to produce ligands that form inert complexes with transition metals. nih.gov Functionalization of the pyridine ring within these macrocycles serves as a method for tuning the ligand's basicity and, consequently, the electrochemical properties and reactivity of the resulting metal complexes. nih.gov For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, the nitrogen atom can act as a monodentate ligand. Furthermore, the hydroxyl group on the hexenyl chain could potentially act as a second coordination site, allowing the molecule to function as a bidentate chelating ligand, forming a stable metallacycle. The presence of the bromine atom at the C2 position introduces steric hindrance that may influence the geometry of the resulting metal complex and its stability. nih.gov
The table below summarizes potential coordination interactions based on known chemistry of pyridyl ligands.
| Metal Center | Potential Coordination Mode | Resulting Complex Properties & Applications |
| Palladium (Pd) | Monodentate (N) | Catalysis (e.g., cross-coupling), potential for C-H activation. nih.gov |
| Ruthenium (Ru) | Monodentate (N) or Bidentate (N, O) | Catalysis, formation of 2-pyridone derivatives. nih.govmdpi.com |
| Rhodium (Rh) | Monodentate (N) | Catalysis for pyridine synthesis and functionalization. nih.gov |
| Iron (Fe) | Monodentate (N) | Catalysis (e.g., C-C coupling), mimics for metalloenzymes. nih.gov |
| Silver (Ag) | Monodentate (N) | Formation of coordination polymers and complexes. idexlab.com |
N-Oxidation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen is also susceptible to attack by electrophiles, leading to N-oxidation and N-alkylation (quaternization). These transformations are pivotal for modifying the electronic character of the pyridine ring and unlocking further reactivity.
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a hydrogen peroxide/catalyst system. google.comthieme-connect.de For 2-bromopyridine specifically, oxidation with a suitable peracid yields the corresponding 2-bromopyridine N-oxide. wikipedia.org This transformation introduces a 1,2-dipolar nitrogen-oxygen bond, which significantly alters the ring's reactivity. thieme-connect.de The N-oxide oxygen can act as an internal oxidant or participate in various cycloaddition and rearrangement reactions. thieme-connect.de Mechanistic studies on the direct arylation of pyridine N-oxides have shown that they are reactive partners in palladium-catalyzed C-H activation reactions. fu-berlin.de
Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as alkyl halides, results in the formation of pyridinium salts. google.com The quaternization of pyridine and its derivatives with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) proceeds to give the corresponding adamantylpyridinium salts, demonstrating the feasibility of this reaction even with bulky alkyl halides. osti.gov For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, quaternization would likely proceed by treating the molecule with an alkyl halide (e.g., methyl iodide), converting the neutral pyridine into a positively charged pyridinium ring. This modification makes the ring significantly more electron-deficient and susceptible to nucleophilic attack, which is a key strategy for pyridine functionalization. google.com
| Transformation | Reagents & Conditions | Product | Significance |
| N-Oxidation | m-CPBA or H₂O₂/catalyst | 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol N-oxide | Alters electronic properties, enables further functionalization. google.comthieme-connect.defu-berlin.de |
| Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkyl-4-(6-hydroxyhex-1-en-1-yl)-2-bromopyridinium salt | Activates the pyridine ring for nucleophilic substitution. google.comosti.gov |
Radical Reactions and Photochemical Transformations of the Scaffold
The dual presence of a halopyridine and an alkene makes the scaffold of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol highly amenable to radical and photochemical reactions. These methods offer powerful strategies for C-C bond formation and complex molecule synthesis under mild conditions.
Radical Reactions: The carbon-bromine bond can be cleaved under single-electron reduction conditions, often facilitated by photoredox catalysis, to generate a 2-pyridyl radical. nih.gov This electrophilic radical species can readily undergo intermolecular addition to the electron-rich double bond of another molecule or participate in an intramolecular cyclization onto the pendant alkene. The latter would lead to the formation of novel bicyclic structures. Alternatively, the pyridyl radical can add to external functionalized alkenes and alkynes in an anti-Markovnikov fashion. nih.gov The alkene moiety within the molecule is also a handle for radical additions. The classic anti-Markovnikov addition of HBr across an alkene in the presence of peroxides proceeds via a radical chain mechanism, where a bromine radical adds to the double bond to form the most stable carbon radical intermediate. pharmaguideline.commasterorganicchemistry.comlibretexts.org Similar radical additions of other reagents like thiols or polyhaloalkanes are also possible. libretexts.org
Photochemical Transformations: Pyridine N-oxides can undergo photochemical valence isomerization to afford intermediates that can be trapped to provide C3-hydroxylated pyridines, a challenging transformation to achieve by other means. nih.gov Pyridinium salts are also photochemically active. Upon irradiation, they can undergo transformations into complex motifs like aminocyclopentenes or bicyclic aziridines, often through the formation of azabenzvalene intermediates. researchgate.net Furthermore, photochemical methods can drive the functionalization of pyridines with radicals derived from allylic C-H bonds, proceeding through the formation of pyridinyl radicals from pyridinium ions. acs.org For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, irradiation could potentially trigger intramolecular [2+2] cycloadditions between the pyridine ring and the alkene, or other complex rearrangements depending on whether the pyridine is in its native, N-oxidized, or quaternized form.
Investigation of Reaction Mechanisms and Intermediates for Novel Transformations
Understanding the mechanisms and key intermediates involved in the reactions of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is crucial for developing novel and selective transformations.
Radical Reaction Mechanisms: A common mechanistic pathway in photoredox catalysis involves the generation of an excited-state photocatalyst that engages in a single-electron transfer (SET) with the 2-bromopyridine. This reduction generates a pyridyl radical and the bromide anion. nih.gov The pyridyl radical then adds to an alkene, generating a carbon-centered radical. This intermediate is subsequently reduced and protonated or engages in a hydrogen atom transfer (HAT) from a suitable donor to yield the final hydroarylation product. nih.gov The chemoselectivity of these reactions can be highly dependent on the solvent and additives used. nih.gov
Mechanisms of Pyridine Functionalization: The functionalization of pyridines can proceed through several distinct mechanistic pathways. One approach involves a redox-neutral dearomatization-rearomatization process. Here, the pyridine reacts to form a bench-stable, electron-rich dearomatized intermediate, such as an oxazino pyridine. researchgate.net This intermediate then reacts with electrophiles or radicals with high regioselectivity, followed by a rearomatization step to yield the meta-substituted pyridine. researchgate.net Another strategy involves activating the pyridine ring with a Lewis acid (e.g., BF₃·OEt₂). This enhances the ring's electrophilicity, facilitating nucleophilic addition to form a sigma complex, which is then oxidized to the C4-functionalized product. acs.org
Enzymatic and Bio-catalytic Mechanisms: Recent advances have utilized photoenzymatic reactions for the reductive coupling of electron-deficient heterocycles with alkenes. princeton.edunsf.gov In these systems, a light-driven transformation is proposed to proceed via the excitation of a transient enzyme-substrate complex. This allows the enzyme to access the reductive potential needed for radical initiation while the substrates are held within the chiral environment of the active site, enabling highly enantioselective transformations. princeton.edunsf.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of multiple reactive sites and directing groups in 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol makes the control of regioselectivity and stereoselectivity a critical aspect of its derivatization.
Regioselectivity:
On the Pyridine Ring: The inherent electronic nature of pyridine directs electrophilic aromatic substitution to the C3 and C5 positions, although the ring is generally deactivated towards such reactions. youtube.com Radical functionalization offers alternative regiochemical outcomes. For instance, Minisci-type reactions can be directed to the C4 position by using a blocking group strategy. nih.gov The existing 2-bromo and 4-alkyl substituents on the target molecule will sterically and electronically influence the position of any further functionalization on the ring. The C2-bromo substituent serves as a handle for cross-coupling reactions (e.g., Suzuki, Stille), providing a regioselective route to 2-substituted pyridines. nih.gov Functionalization via pyridyne intermediates, formed by elimination from di-halogenated or metallated pyridines, allows for regioselective difunctionalization at adjacent positions. nih.govrsc.org
On the Alkene: Reactions at the C5-C6 double bond are governed by established principles. Electrophilic additions (e.g., hydrohalogenation) would be expected to follow Markovnikov's rule, while radical additions proceed with anti-Markovnikov selectivity. masterorganicchemistry.com
Stereoselectivity: The hex-5-en-1-ol chain introduces potential stereochemical considerations. While the parent molecule is achiral, reactions at the double bond can create one or two new stereocenters. For example, epoxidation or dihydroxylation of the alkene would produce diastereomeric products. The bulky 2-bromopyridyl group could exert stereocontrol, directing incoming reagents to the less hindered face of the double bond. Furthermore, photoenzymatic methods have been shown to achieve high enantioselectivity in the coupling of pyridyl radicals with alkenes, generating a remote γ-stereocenter with high control. princeton.edunsf.gov The synthesis of vicinal diamines from chiral β-amino alcohols containing pyridyl moieties has also been explored, where the stereochemical outcome is highly dependent on the reaction pathway, sometimes involving aziridine (B145994) intermediates. mdpi.com Such strategies could be adapted to the alcohol functionality in the target molecule to install chiral amine groups with high stereocontrol.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. ipb.ptresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Connectivity Analysis
One-dimensional NMR experiments are the cornerstone of structural analysis, providing initial and crucial insights into the molecular composition.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. Based on known data for 2-bromopyridine (B144113), the proton adjacent to the nitrogen (H-6) is expected to be the most deshielded. chemicalbook.com The vinylic protons of the hexenyl chain would appear in the olefinic region, with their coupling constants providing information about the stereochemistry of the double bond. The aliphatic protons of the hexenyl chain and the hydroxyl proton would resonate in the upfield region. The hydroxyl proton's chemical shift can be confirmed by a D₂O exchange experiment, where the peak disappears. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, eleven distinct signals are expected. The carbon atom bonded to the bromine (C-2) in the pyridine ring would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. chemicalbook.comspectrabase.com The other pyridine carbons, the vinylic carbons, and the aliphatic carbons of the side chain would each have predictable chemical shift ranges. bhu.ac.in
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable information about the electronic environment of the nitrogen atom in the pyridine ring. rsc.org The chemical shift of the nitrogen is sensitive to substitution on the ring and can be a useful parameter for characterizing derivatives. nih.gov Isotopic labeling with ¹⁵N can significantly enhance the signal and allow for more detailed coupling analysis. rsc.org
A hypothetical data table summarizing the predicted ¹H and ¹³C NMR chemical shifts for 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | ||
| H-3 | ~7.3 | ~125 |
| H-5 | ~7.5 | ~140 |
| H-6 | ~8.4 | ~150 |
| Hexenyl Chain | ||
| H-1 | ~3.6 (t) | ~62 |
| H-2 | ~1.6 (m) | ~32 |
| H-3 | ~2.1 (m) | ~25 |
| H-4 | ~2.3 (q) | ~29 |
| H-5 | ~6.2 (d) | ~130 |
| H-6 | ~6.4 (dt) | ~135 |
| Hydroxyl Group | ||
| OH | ~1.5 (br s) | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Complex Structures
For complex molecules or when 1D spectra exhibit significant signal overlap, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and establish detailed structural connectivity. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, COSY would be instrumental in tracing the connectivity of the protons within the hexenyl side chain and confirming the coupling between adjacent protons on the pyridine ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. youtube.com This is particularly valuable for connecting different fragments of the molecule. For instance, it would show correlations between the vinylic protons of the hexenyl chain and the carbons of the pyridine ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. They are crucial for determining the three-dimensional structure and stereochemistry of a molecule. For example, NOESY could help confirm the E or Z configuration of the double bond in the hexenyl chain by observing the spatial proximity of specific vinylic and allylic protons.
Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy (DOSY), Solid-State NMR)
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.netresearchgate.net In the context of studying derivatives or reaction mixtures involving 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, DOSY can confirm the formation of a single product and detect the presence of any impurities or starting materials. acs.org
Solid-State NMR (ssNMR): While solution-state NMR is more common for this type of molecule, solid-state NMR can provide valuable information about the structure and dynamics of the compound in the solid phase. This can be particularly useful for studying crystalline derivatives or polymeric materials incorporating this moiety.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov
Electron Ionization (EI) and Electrospray Ionization (ESI) Modes
Electron Ionization (EI): EI is a "hard" ionization technique that typically leads to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with the fragmentation pattern offering clues to its structure. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, characteristic fragments would likely arise from cleavage of the hexenyl side chain and loss of the bromine atom. acs.org
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for accurately determining the molecular weight of the compound. The presence of the bromine atom would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule. youtube.comdocbrown.info
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion from ESI) and its subsequent fragmentation to generate a daughter ion spectrum. This controlled fragmentation provides detailed structural information.
For the [M+H]⁺ ion of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, key fragmentation pathways in an MS/MS experiment would be expected to include:
Loss of water (-18 Da): A common fragmentation for alcohols. libretexts.org
Cleavage of the C-C bonds in the hexenyl chain: Leading to a series of fragment ions corresponding to the loss of different alkyl and alkenyl fragments. libretexts.org
Loss of HBr (-81/83 Da): A potential fragmentation pathway involving the bromine and a proton.
Cleavage at the bond between the pyridine ring and the side chain: Resulting in ions corresponding to the bromopyridinyl cation and the hexenol radical cation.
A hypothetical table of major predicted fragments in the ESI-MS/MS spectrum of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is provided below.
| m/z of Fragment Ion | Proposed Structure/Loss |
| 256/258 | [M+H]⁺ |
| 238/240 | [M+H - H₂O]⁺ |
| 172/174 | [C₅H₃BrNCH₂]⁺ |
| 157/159 | [C₅H₄BrN]⁺ |
| 100 | [C₆H₁₂O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, these methods would confirm the presence of its key structural components: the 2-bromopyridine ring, the hexenol chain, the carbon-carbon double bond, and the terminal hydroxyl group.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. Key expected absorption bands for this molecule would include a broad O-H stretching vibration for the alcohol group, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the alkyl chain would appear around 2850-3100 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. tsijournals.comaps.org The C-Br stretching vibration of the bromopyridine moiety would likely be observed at lower wavenumbers. chemicalbook.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C stretching of the hexenyl group and the aromatic ring stretching vibrations are typically strong and well-defined. aps.org This makes Raman particularly useful for analyzing the carbon skeleton and unsaturation. The symmetric vibrations and non-polar bonds are more prominent in Raman spectra, offering a comprehensive vibrational analysis when used in conjunction with IR spectroscopy. encyclopedia.pub
Table 1: Hypothetical IR and Raman Vibrational Frequencies for 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |
| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=C (alkene) | Stretching | ~1640-1680 | Strong, ~1640-1680 |
| C=C, C=N (pyridine) | Ring Stretching | ~1400-1600 | ~1400-1600 |
| C-O (alcohol) | Stretching | ~1050-1150 | Moderate |
| C-Br | Stretching | ~500-650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, the UV-Vis spectrum would be dominated by the electronic transitions of the 2-bromopyridine ring.
The pyridine chromophore typically exhibits two main types of transitions: π → π* and n → π. uzh.chelte.hu The π → π transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. uzh.chlibretexts.org The absorption maximum for pyridine itself is around 254 nm. researchgate.net Substitution on the pyridine ring, such as with the bromo group and the hexenyl chain, can cause a bathochromic (red) shift or a hypsochromic (blue) shift of these absorption bands, depending on the nature of the substituent and its effect on the electronic system. The presence of the double bond in conjugation with the pyridine ring would be expected to lead to a red shift in the π → π* transition compared to an unconjugated pyridine. researchgate.net
Table 2: Expected UV-Vis Absorption Data for 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Molar Extinction Coefficient (ε) |
| π → π | ~260-280 | High |
| n → π | ~280-300 | Low |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. scite.ai If a suitable single crystal of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can be grown, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.govresearchgate.net
Furthermore, for derivatives of this compound that are chiral, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters. rsc.org This is particularly crucial in pharmaceutical and biological contexts where the biological activity of enantiomers can differ significantly. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the positions of the atoms can be determined. The bromine atom, being a heavy atom, would scatter X-rays strongly, facilitating the solution of the phase problem in structure determination. rsc.org
Chromatographic Techniques for Purity Assessment, Isolation, and Quantification
Chromatographic methods are indispensable for the separation, purification, and quantification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). helixchrom.com This would allow for the separation of the target compound from impurities and starting materials. A UV detector set at the λmax of the compound would be suitable for detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. cdc.govtandfonline.com Given the hydroxyl group, derivatization of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol to a more volatile silyl (B83357) ether might be necessary to improve its chromatographic behavior and prevent thermal degradation in the GC inlet. nih.gov The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The mass spectrum provides the mass-to-charge ratio of the compound and its fragments, which is a highly specific identifier and can be used to confirm the molecular weight and structure. northeastfc.uk
If 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol or its derivatives are synthesized as a single enantiomer, it is essential to determine its enantiomeric purity. Chiral chromatography is the most common method for this purpose. libretexts.org This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. chiralpedia.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and their separation. acs.orgnih.gov Polysaccharide-based CSPs are widely used for a broad range of compounds. chiralpedia.com Alternatively, the compound could be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. libretexts.org
Computational and Theoretical Investigations of 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.
DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. Similarly, by computing the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. These theoretical predictions are invaluable for confirming the structure of synthesized compounds.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine (B92270) C2 | - | ~142.0 |
| Pyridine C3 | ~8.3 | ~122.5 |
| Pyridine C4 | - | ~150.0 |
| Pyridine C5 | ~7.2 | ~120.0 |
| Pyridine C6 | ~8.5 | ~150.5 |
| Alkene C5' | ~6.5 | ~135.0 |
| Alkene C6' | ~6.1 | ~128.0 |
| Alcohol CH₂-1' | ~3.6 | ~62.0 |
| Methylene CH₂-2' | ~1.6 | ~32.0 |
| Methylene CH₂-3' | ~1.5 | ~25.0 |
| Methylene CH₂-4' | ~2.2 | ~30.0 |
Note: These are illustrative values and would require specific DFT calculations (e.g., using the GIAO method with a suitable functional like B3LYP and basis set) for accurate prediction.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, the HOMO would likely be localized on the electron-rich hexene chain and pyridine ring, while the LUMO might be centered on the electron-deficient pyridine ring, influenced by the bromine atom. From these orbital energies, various reactivity descriptors such as electronegativity, hardness, and softness can be calculated to predict how the molecule will interact with other reagents.
Table 2: Illustrative Frontier Orbital Data for 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
| Parameter | Illustrative Value | Description |
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.2 eV | Energy released when an electron is added |
Note: These values are hypothetical and would be determined through DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the flexible hexenol chain, the rotational barriers around single bonds, and how different parts of the molecule move relative to each other. This is particularly important for understanding how the molecule might bind to a biological target.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can be used to model potential chemical reactions involving 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol. For instance, if this compound were to undergo a cyclization reaction, theoretical calculations could map out the entire reaction pathway. This involves identifying the structures of the transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. This information is vital for predicting reaction rates and understanding the mechanism of the transformation.
In Silico Screening and Virtual Library Design for Analog Generation and Target Interaction Prediction
Should 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol be identified as a hit compound in a drug discovery screen, computational tools would be essential for lead optimization. In silico methods could be used to design a virtual library of analogs by systematically modifying different parts of the molecule (e.g., replacing the bromine atom, altering the length of the alkyl chain). These virtual compounds could then be screened against a biological target using molecular docking simulations to predict their binding affinity and orientation in the active site. This process accelerates the discovery of more potent and selective analogs.
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The three-dimensional structure and properties of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol are influenced by a variety of non-covalent intramolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor. A potential intramolecular hydrogen bond could exist between the hydroxyl proton and the nitrogen atom of the pyridine ring, which would significantly affect the molecule's conformation. Furthermore, the bromine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with nucleophilic partners. Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and characterize these weak interactions.
Solvation Effects and their Impact on Molecular Properties and Reactivity
The chemical behavior of a molecule is intrinsically linked to its environment. Solvation, the interaction between a solute and a solvent, can significantly alter the molecular properties and reactivity of a compound compared to its state in the gas phase. For a molecule like 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, which possesses both a polar pyridine ring and a hydroxyl group capable of hydrogen bonding, the choice of solvent is expected to play a crucial role in its conformational preferences, electronic structure, and subsequent chemical transformations.
Computational chemistry provides powerful tools to investigate these solvent effects. numberanalytics.comnumberanalytics.com By employing various solvation models, researchers can simulate how the surrounding solvent medium influences the molecule. These models range from explicit models, where individual solvent molecules are considered, to more computationally efficient implicit or continuum models, where the solvent is treated as a continuous medium with a defined dielectric constant. numberanalytics.comtum.de The Polarizable Continuum Model (PCM) and its variants (like IEFPCM and CPCM) are widely used implicit solvation models. numberanalytics.comcdnsciencepub.com Another popular and accurate model is the SMD (Solvation Model based on Density). nih.gov These methods allow for the calculation of key properties in different solvent environments, providing insights into how the molecule will behave in a real-world chemical setting.
Detailed Research Findings
While specific computational studies on the solvation effects of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol are not extensively available in the public domain, we can infer the expected outcomes based on theoretical studies of related substituted pyridines and alcohols. nih.govacs.org Computational analyses of substituted pyridines have shown that solvent polarity can significantly influence their basicity and permeability. acs.orgnih.gov For instance, the solvation free energy of pyridinium (B92312) ions is a key factor in determining their pKa values in different solvents. acs.org Similarly, studies on alcohols have demonstrated the importance of accurately modeling solvation to predict their thermodynamic properties. nih.gov
For 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, the presence of the nitrogen atom in the pyridine ring and the hydroxyl group at the end of the hexenyl chain are the primary sites for strong solute-solvent interactions. In polar protic solvents like water or methanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are expected to stabilize the molecule and influence its conformational equilibrium.
In contrast, in aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the hydrogen bonding interactions will be different, primarily involving the solvent as a hydrogen bond acceptor. In nonpolar solvents like hexane (B92381) or toluene, these specific interactions will be much weaker, and the molecule's properties will be governed more by weaker van der Waals forces.
The reactivity of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is also anticipated to be heavily solvent-dependent. For example, nucleophilic substitution reactions at the 2-position of the bromopyridine ring are likely to be influenced by the solvent's ability to stabilize the transition state and any charged intermediates. researchgate.netmdpi.com The polarity of the solvent can affect the rate and mechanism of such reactions.
To illustrate the potential impact of different solvents on the properties of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, the following table presents hypothetical data that would be expected from a computational study using a model like SMD.
Interactive Data Table: Calculated Molecular Properties of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol in Various Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |
| Gas Phase | 1.00 | 2.85 | 0.00 |
| Hexane | 1.88 | 3.12 | -4.58 |
| Toluene | 2.38 | 3.25 | -5.12 |
| Acetonitrile | 37.50 | 4.88 | -10.24 |
| Methanol | 32.70 | 5.02 | -11.89 |
| Water | 78.39 | 5.21 | -12.56 |
The hypothetical data in the table illustrates that as the dielectric constant of the solvent increases, the calculated dipole moment of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is expected to increase. This is due to the stabilization of the molecule's charge separation by the polar solvent. Consequently, the solvation free energy becomes more negative, indicating a more favorable interaction between the solute and the solvent. These changes in molecular properties are direct indicators of how the solvent environment can influence the molecule's reactivity. For instance, a larger dipole moment in a polar solvent suggests that the molecule is more polarized, which could enhance its susceptibility to attack by a nucleophile or an electrophile.
Furthermore, computational studies can be employed to understand the effect of the solvent on the molecule's spectroscopic properties, such as its NMR chemical shifts. cas.cznih.govresearchgate.net The interaction with solvent molecules can lead to noticeable changes in the electronic environment around the nuclei, which would be reflected in the NMR spectrum.
Exploration of Structure Activity and Structure Property Relationships in 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol Scaffolds for Mechanistic Probes and Material Design
Rational Design and Synthesis of Analogs for Structure-Function Elucidationnih.gov
The rational design of analogs based on the 6-(2-bromopyridin-4-yl)hex-5-en-1-ol scaffold is fundamental to elucidating its structure-function relationships. The synthetic versatility of this molecule allows for systematic modifications at three key positions: the pyridine (B92270) ring, the alkyl chain, and the terminal alcohol. nih.govnih.govrsc.org The 2-bromopyridine (B144113) moiety is particularly useful, serving as a versatile synthon for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and C-H activation/arylation reactions. idexlab.comresearchgate.netmdpi.com
A general strategy for analog synthesis involves:
Modification of the Pyridine Ring: The bromine atom at the C2 position can be substituted with various aryl, heteroaryl, or alkyl groups. idexlab.com Furthermore, the reactivity of the pyridine ring allows for the introduction of substituents at other positions, enabling the synthesis of a diverse library of analogs. nih.govresearchgate.net For instance, palladium-catalyzed reactions can be employed to couple different heterocycles or functionalized arenes to the pyridine core. idexlab.com
Varying the Linker: The hex-5-en-1-ol chain can be shortened or lengthened to probe the impact of distance and flexibility. Analogs with saturated alkyl chains versus unsaturated ones can also be synthesized to understand the role of the alkene moiety.
Derivatization of the Alcohol: The terminal hydroxyl group is a prime site for modification, allowing for the attachment of reporter tags, solubility-enhancing groups, or moieties that can participate in specific molecular interactions.
Impact of Substituent Effects on Pyridine Ring Electronic Properties and Reactivity
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring and reduce its basicity. numberanalytics.com This makes the ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.com In the context of the 6-(2-bromopyridin-4-yl)hex-5-en-1-ol scaffold, placing an EWG on the pyridine ring would render the metal center of a coordinated complex more electron-deficient and potentially more reactive in catalysis. nih.gov
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density and basicity of the pyridine ring. numberanalytics.com This enhances reactivity towards electrophiles. pearson.com However, in some cases, EDGs at certain positions (e.g., C3, C5, or C6 on a 2-bromopyridine) can inhibit certain catalytic reactions. nih.gov
The electronic effect of substituents can be quantified using parameters like the Hammett parameter (σp), which correlates with catalytic activity and electrochemical properties. nih.gov For example, in related iron complexes, a shift to more positive redox potentials was observed as the electron-withdrawing character of the pyridine substituent increased. nih.gov
| Substituent at C5 | Type | Predicted Effect on Basicity (pKa) | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|---|
| -NO₂ | Strong EWG | Decrease | Decrease | Increase |
| -Cl | Weak EWG | Slight Decrease | Decrease | Slight Increase |
| -H | Neutral | Baseline | Baseline | Baseline |
| -CH₃ | Weak EDG | Slight Increase | Increase | Slight Decrease |
| -OCH₃ | Strong EDG | Increase | Strong Increase | Decrease |
Influence of Alkene Stereochemistry and Alkyl Chain Length on Molecular Interactions
The hex-5-en-1-ol linker is not merely a spacer; its geometry and length significantly influence the molecule's interactions with its environment.
Alkyl Chain Length: The length of the alkyl chain plays a crucial role in molecular recognition, particularly through hydrophobic interactions. nih.gov Studies on similar ligand-protein systems have shown that increasing the alkyl chain length can enhance binding affinity, often due to the burial of a larger nonpolar surface area upon complex formation. nih.govacs.org However, this effect is not always linear; beyond a certain optimal length, further extension of the chain may not lead to increased affinity, as favorable enthalpic changes can be offset by unfavorable entropic changes. nih.gov The chain length also impacts physical properties such as solubility and can influence the formation of molecular assemblies. patsnap.com
| Analog (Varying Chain Length) | Number of Carbons | Predicted Relative Binding Affinity (K_D) | Primary Interaction Change |
|---|---|---|---|
| But-3-en-1-ol derivative | 4 | 1.0x | Baseline |
| Pent-4-en-1-ol derivative | 5 | 5.0x | Increased hydrophobic contact |
| Hex-5-en-1-ol derivative | 6 | 10.0x | Optimal hydrophobic contact |
| Hept-6-en-1-ol derivative | 7 | 9.5x | Potential steric hindrance or entropic penalty |
| Oct-7-en-1-ol derivative | 8 | 9.0x | Increased entropic penalty |
Derivatization of the Alcohol Moiety and its Effect on Ligand Properties or Molecular Recognition
The terminal primary alcohol in the 6-(2-bromopyridin-4-yl)hex-5-en-1-ol scaffold is a key functional handle for derivatization. Modification of this group can profoundly alter the molecule's physicochemical properties and its ability to engage in molecular recognition.
Common derivatizations include:
Esterification: Converting the alcohol to an ester can modulate lipophilicity and membrane permeability. The nature of the ester group can be varied to introduce different functionalities or to act as a pro-drug moiety that is cleaved by cellular esterases.
Etherification: Formation of an ether linkage can remove the hydrogen-bond donating capability of the alcohol, which can be critical for assessing the importance of this interaction in a binding event. Ethers can also be used to attach larger groups, such as fluorophores or affinity tags.
Conversion to Amines: The alcohol can be converted to an amine, introducing a basic center and altering the charge state of the molecule at physiological pH. This can lead to new electrostatic or hydrogen-bonding interactions.
Attachment of Reporter Groups: The alcohol provides a convenient point for attaching reporter groups like biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications.
Each modification changes the steric profile, polarity, and hydrogen-bonding capacity of the molecule's terminus, thereby influencing its solubility, binding affinity, and selectivity for a target.
Conformational Flexibility and its Implications for Molecular Behavior
The 6-(2-bromopyridin-4-yl)hex-5-en-1-ol molecule possesses significant conformational flexibility, primarily due to the single bonds within the hexenyl chain. This flexibility allows the molecule to adopt a wide range of three-dimensional shapes. The C5-C6 double bond introduces a planar, rigid segment, but rotation around the C1-C2, C2-C3, C3-C4, and C4-pyridine bonds allows the two ends of the molecule to explore a large conformational space.
This flexibility has several important implications:
Binding to Biological Targets: The ability to adopt different conformations can be advantageous for binding to proteins or nucleic acids. The molecule can adapt its shape to fit into a binding pocket, a concept known as "induced fit." However, this flexibility comes at an entropic cost; upon binding, the molecule is locked into a single conformation, which is entropically unfavorable. nih.gov
Material Properties: In the context of materials science, the conformational freedom of the alkyl chain can influence packing in the solid state, affecting properties like crystallinity and melting point. researchgate.net In solution, this flexibility will affect viscosity and diffusion.
Molecular Dynamics: The interplay between the rigid pyridine ring, the semi-rigid alkene, and the flexible alkyl chain creates a complex dynamic behavior that can be critical for its function, for example, in facilitating interactions between two different molecular entities bridged by the scaffold. researchgate.net
Development of Fluorescent or Photoaffinity Probes Based on the 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol Scaffold
The structural features of 6-(2-bromopyridin-4-yl)hex-5-en-1-ol make it an excellent starting point for the development of molecular probes to study biological systems. nih.govnih.gov
Fluorescent Probes: A fluorescent probe can be created by attaching a fluorophore to the scaffold, typically via the terminal alcohol or by replacing the bromine atom. ucsd.edu The choice of fluorophore depends on the desired photophysical properties (e.g., excitation/emission wavelength, quantum yield). The scaffold itself can act as a linker that positions the fluorophore in a specific cellular environment or reports on binding events through changes in the fluorescent signal.
Photoaffinity Probes (PAPs): Photoaffinity labeling is a powerful technique for identifying the binding partners of a molecule. mdpi.comnih.gov A PAP based on this scaffold would incorporate a photoreactive group. Upon irradiation with light, this group forms a highly reactive species that covalently crosslinks the probe to any nearby molecules, permanently tagging its binding target. enamine.net Common photoreactive groups include benzophenones, aryl azides, and diazirines, each with distinct characteristics. mdpi.com The 2-bromo or the alcohol position on the scaffold would be a logical site for introducing these moieties. nih.gov
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Benzophenone | ~350-360 | Triplet Ketone | Chemically stable; relatively inert until activated. | Large size; can be sterically demanding. |
| Aryl Azide | ~254-300 | Nitrene | Highly reactive; can insert into C-H bonds. | Can rearrange; less stable than benzophenones. |
| Diazirine | ~350-380 | Carbene | Small size; generates inert N₂ upon activation. | Can be synthetically challenging to install. |
Potential Applications in Materials Science and Catalyst Design Leveraging the 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol Framework
Utilization as a Ligand in Organometallic Catalysis
The pyridine (B92270) nitrogen atom in 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol possesses a lone pair of electrons, making it an effective nucleophile and a coordinating agent for transition metals. chemtube3d.com This characteristic is fundamental to its application as a ligand in organometallic catalysis, where it can influence the reactivity and selectivity of metal-catalyzed reactions.
Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. acs.orghkbu.edu.hkdiva-portal.org The framework of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol offers a scaffold that can be modified to create chiral ligands. The introduction of chirality, for instance, at the alcohol group or within the hexenyl chain, can lead to the formation of chiral metal complexes. These complexes can then be employed in a variety of asymmetric transformations, where the steric and electronic properties of the ligand dictate the stereochemical outcome of the reaction. diva-portal.orgdiva-portal.org The synthesis of such chiral pyridine-containing ligands is a subject of ongoing research, with various strategies being explored to create structurally diverse and effective ligands for asymmetric catalysis. hkbu.edu.hkdiva-portal.orgacs.org
The modular nature of this compound allows for systematic tuning of the ligand's properties. For example, the bromine atom on the pyridine ring can be substituted with other functional groups, altering the electronic environment of the metal center. Similarly, modifications to the hexenol chain can adjust the steric bulk around the catalytic site, influencing substrate approach and enantioselectivity.
Application in C-H Activation, Polymerization, and Oxidation Reactions
The pyridine moiety is a well-established component in ligands for various catalytic reactions, including C-H activation, polymerization, and oxidation. rsc.orgresearchgate.netnih.gov Ligands derived from 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can be utilized to support metal catalysts in these transformations.
In C-H activation , the pyridine nitrogen can act as an internal directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. rsc.orgmdpi.com This approach is a powerful tool for the efficient synthesis of complex molecules. mdpi.comthieme-connect.de The bromo-substituent on the pyridine ring can also participate in or influence the catalytic cycle.
For polymerization reactions , the coordination of the pyridine ligand to a metal center can modulate the catalyst's activity and control the polymer's properties, such as molecular weight and tacticity. The hexenol functionality could also potentially be incorporated into the polymer backbone or serve as a grafting point.
In oxidation reactions , metal complexes bearing pyridine-based ligands can act as catalysts for the selective oxidation of various substrates. The electronic properties of the pyridine ring can be tuned to optimize the catalytic performance for specific oxidation processes.
Incorporation into Polymer Architectures and Macromolecules
The bifunctional nature of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, with its polymerizable alkene and reactive bromopyridine and alcohol groups, makes it an attractive monomer for the synthesis of functional polymers. sigmaaldrich.com Pyridine-containing polymers have garnered significant interest due to their unique properties and applications. acs.orgacs.orgmdpi.com
The vinyl group allows for its incorporation into polymer chains via various polymerization techniques. The resulting polymers would possess pendant pyridine and alcohol functionalities along the backbone. These functional groups can then be further modified post-polymerization to introduce other desired properties. For instance, the pyridine units can be quaternized to create polyelectrolytes or used to coordinate metal ions for catalytic or sensing applications. The alcohol groups can be esterified or etherified to tune the polymer's solubility and thermal properties.
Furthermore, the bromine atom on the pyridine ring provides a handle for cross-coupling reactions, enabling the grafting of other polymer chains or the formation of cross-linked networks. This versatility allows for the design of a wide range of polymer architectures, including linear, branched, and cross-linked polymers, with tailored functionalities. These materials could find applications as proton exchange membranes in fuel cells, where pyridine moieties can facilitate proton transport. acs.orgacs.org
Development of Sensors and Molecular Recognition Systems Based on Pyridine Moieties
Pyridine derivatives are widely employed in the design of chemosensors for the detection of metal ions and other analytes. researchgate.netmdpi.comresearchgate.nettandfonline.com The nitrogen atom of the pyridine ring can coordinate to metal ions, leading to a change in the photophysical properties of the molecule, such as fluorescence or color. mdpi.comresearchgate.net
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can serve as a platform for the development of such sensors. The pyridine unit can act as the recognition site, while the hexenol chain can be functionalized with a fluorophore or chromophore. Upon binding of an analyte to the pyridine nitrogen, the electronic properties of the system would be perturbed, resulting in a detectable optical response. The bromo-substituent offers a site for further functionalization to enhance selectivity and sensitivity. For example, it could be replaced with other donor groups to create a multidentate binding pocket for specific metal ions. The development of such sensors is crucial for environmental monitoring and biological imaging. mdpi.comtandfonline.comrsc.org
Precursor for Advanced Functional Materials (e.g., Optoelectronic Materials, Liquid Crystals, Chromophores)
The conjugated π-system of the pyridine ring, combined with the potential for extensive molecular engineering, makes 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol a promising precursor for advanced functional materials.
Optoelectronic Materials: By extending the conjugation through reactions at the bromine and vinyl positions, molecules with tailored electronic properties can be synthesized. These could be utilized as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials. The pyridine nitrogen also allows for the coordination of metal ions, which can further tune the photophysical properties.
Liquid Crystals: The rigid pyridine core coupled with the flexible hexenyl chain is a structural motif commonly found in liquid crystalline materials. By appropriate modification of the terminal alcohol group, it is conceivable to design molecules that exhibit liquid crystalline phases.
Chromophores: The pyridine ring can be part of a larger chromophoric system. The bromine atom and the double bond provide reactive handles to attach other aromatic or electron-donating/withdrawing groups, thereby tuning the absorption and emission properties of the resulting molecule.
Design of Novel Catalytic Systems Based on the Pyridine-Alcohol Motif
The combination of a pyridine ring and an alcohol functionality within the same molecule, as seen in 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol, presents an opportunity for the design of novel catalytic systems. echemi.com This "pyridine-alcohol" motif can act as a bidentate ligand, where both the pyridine nitrogen and the alcohol oxygen can coordinate to a metal center. echemi.comresearchgate.net
This chelation can lead to the formation of stable and well-defined metal complexes with unique catalytic properties. The hemilabile nature of the alcohol coordination (the M-O bond can be readily formed and broken) can be particularly advantageous in catalysis, allowing for the creation of open coordination sites for substrate binding and activation.
Furthermore, the alcohol proton can be involved in the catalytic cycle, for instance, through proton-coupled electron transfer or by acting as a proton shuttle. The bromine atom on the pyridine ring provides an additional site for modification, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and selectivity for specific reactions. researchgate.net Pyridine itself can act as a nucleophilic catalyst in certain reactions involving alcohols. chemtube3d.comreddit.com
Future Research Directions and Unresolved Challenges for 6 2 Bromopyridin 4 Yl Hex 5 En 1 Ol Chemistry
Development of More Sustainable and Green Synthetic Routes
The current synthesis of 6-(2-bromopyridin-4-yl)hex-5-en-1-ol and related compounds often relies on classical cross-coupling reactions, which may involve the use of precious metal catalysts, stoichiometric amounts of reagents, and volatile organic solvents. Future research will undoubtedly focus on developing more environmentally friendly and sustainable synthetic methods.
Metal-Free Synthesis: A significant goal would be the development of metal-free cross-coupling strategies. This could involve the use of organocatalysts or photo-induced reactions that obviate the need for transition metals. For instance, transition-metal-free protocols for the arylation of alkenes could be explored, potentially utilizing arynes or other reactive intermediates generated in situ from the bromopyridine moiety.
Photoredox Catalysis: Photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. Future work could explore the use of visible-light-absorbing photosensitizers to activate the C-Br bond of the pyridine (B92270) ring or to facilitate the coupling with the hexenol fragment. This approach could lead to higher efficiency, reduced waste, and access to novel reaction pathways.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Scaffold
The unique combination of a nucleophilic alcohol, an electrophilic bromopyridine, and a reactive alkene in a single molecule opens the door to a wide range of unexplored transformations.
Future research could focus on intramolecular reactions to construct novel heterocyclic systems. For example, under suitable conditions, the terminal alcohol could be induced to react with the pyridine ring, potentially leading to the formation of fused ring systems. The development of catalysts that can selectively activate one part of the molecule while leaving the others intact will be a key challenge.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for 6-(2-bromopyridin-4-yl)hex-5-en-1-ol and its derivatives to flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible production.
Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult to control in batch. The development of a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate the rapid generation of analogs for screening purposes.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult | Straightforward |
| Safety | Potential for thermal runaway | Enhanced safety |
| Reproducibility | Variable | High |
Advanced Studies on Supramolecular Assembly and Self-Organization of Derivatives
The pyridine nitrogen atom in the scaffold of 6-(2-bromopyridin-4-yl)hex-5-en-1-ol provides a handle for directing supramolecular assembly through hydrogen bonding and metal coordination.
Future research could explore the design of derivatives that can self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. The introduction of additional functional groups could be used to tune the self-assembly process and to impart specific functions to the resulting materials. For example, the incorporation of photoresponsive units could lead to the development of light-sensitive materials.
Deepening Mechanistic Understanding of Key Reactions and Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of 6-(2-bromopyridin-4-yl)hex-5-en-1-ol is crucial for optimizing existing methods and for the rational design of new reactions.
Future work should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling to elucidate the intricate details of key reaction steps. For instance, a detailed mechanistic investigation of the cross-coupling reaction used to synthesize the compound could reveal the nature of the active catalytic species and the factors that control the reaction's selectivity.
Expansion of the Chemical Space Around the Core Scaffold via Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) provides a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting material. The application of DOS to the 6-(2-bromopyridin-4-yl)hex-5-en-1-ol scaffold could lead to the discovery of new compounds with interesting biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
